Iralukast is derived from the class of compounds that inhibit the activity of cysteinyl leukotrienes, which are inflammatory mediators involved in various pathological processes, including asthma and allergic reactions. Its mechanism of action involves blocking the receptors that these leukotrienes bind to, thereby reducing inflammation and bronchoconstriction.
The synthesis of Iralukast involves several chemical reactions that typically require careful control of conditions such as temperature, pH, and reaction time. While specific synthetic protocols may vary, the general approach includes:
Details on specific synthetic routes can be found in patent literature, where methodologies for producing ultra-pure forms of Iralukast are described .
Iralukast has the molecular formula and a CAS registry number of 151581-24-7. Its structure features a complex arrangement that includes:
The three-dimensional conformation of Iralukast allows it to effectively interact with cysteinyl leukotriene receptors, which is critical for its therapeutic action .
Iralukast participates in various chemical reactions primarily related to its pharmacological activity:
Iralukast exerts its effects by antagonizing cysteinyl leukotriene receptors. This mechanism involves:
Studies have shown that Iralukast not only inhibits bronchoconstriction but may also have effects on other inflammatory pathways involved in asthma exacerbations .
Iralukast exhibits several notable physical and chemical properties:
These properties influence how Iralukast is formulated into dosage forms like tablets or inhalers.
Iralukast's primary application lies in treating respiratory diseases such as asthma. Its therapeutic benefits include:
Clinical trials are currently underway to further establish its therapeutic profile and potential new indications beyond asthma .
The understanding of the cysteinyl leukotriene (CysLT) pathway represents a pivotal advancement in respiratory pharmacology. Initial observations of respiratory distress date back to 2600 BC in China, where "noisy breathing" was documented as a clinical phenomenon [1]. However, the modern elucidation of lipid mediators began in the 20th century. In 1921, Küstner and Prausnitz identified that asthma symptoms could be triggered by indoor and outdoor irritants, suggesting the involvement of specific immune mediators [1]. The critical breakthrough came in the 1970s when Swedish biochemist Bengt Samuelsson and colleagues characterized the structure and function of leukotrienes derived from arachidonic acid metabolism via the 5-lipoxygenase pathway [5]. These lipid mediators—leukotriene C4 (LTC4), LTD4, and LTE4—were subsequently recognized as potent bronchoconstrictors capable of inducing mucus hypersecretion, vascular permeability, and eosinophil recruitment in the airways [8]. By the 1980s, researchers established that allergen exposure triggered mast cell-derived leukotriene release, directly linking these molecules to allergic asthmatic responses [1] [5]. This mechanistic understanding provided the foundation for targeted pharmacological intervention in asthma management.
Table 1: Key Milestones in Cysteinyl Leukotriene Pathway Research
Timeline | Discovery | Significance |
---|---|---|
1921 | Identification of irritant-induced asthma (Küstner & Prausnitz) | Established link between environmental triggers and airway hyperresponsiveness |
1970s | Structural characterization of leukotrienes (Samuelsson) | Identified LTC4, LTD4, LTE4 as inflammatory mediators |
Early 1980s | Elucidation of leukotriene synthesis pathway | Defined 5-lipoxygenase enzyme role in eicosanoid production |
Mid-1980s | Discovery of CysLT receptors | Confirmed specific G-protein coupled receptors (CysLT1/CysLT2) in airways |
Leukotriene modulators are categorized into two distinct pharmacological classes based on their mechanism of action. The first class comprises leukotriene synthesis inhibitors, which directly target the 5-lipoxygenase (5-LO) enzyme responsible for converting arachidonic acid to leukotriene A4 (LTA4). Zileuton exemplifies this category, functioning as a redox-active inhibitor that blocks the catalytic iron within the 5-LO active site [6]. The second class consists of cysteinyl leukotriene receptor antagonists (LTRAs), which competitively inhibit the binding of cysteinyl leukotrienes to the G protein-coupled CysLT1 receptor subtype [3] [6]. This receptor subtype is predominantly expressed in bronchial smooth muscle cells and eosinophils, mediating bronchoconstriction, mucus secretion, and inflammatory cell recruitment [8].
Montelukast, zafirlukast, and pranlukast represent first-generation CysLT1 antagonists with nanomolar affinity for the receptor. Their molecular structures share key pharmacophoric elements: a lipophilic region for membrane anchoring, a carboxylic acid moiety mimicking the native ligand's polar terminus, and a connecting spacer that positions these domains complementary to the receptor binding pocket [2] [8]. Unlike synthesis inhibitors, LTRAs do not interfere with leukotriene production but selectively block their pro-inflammatory signaling at the receptor level. This mechanistic distinction has therapeutic implications, as CysLT1 antagonists do not inhibit leukotriene B4 (LTB4) mediated neutrophil chemotaxis, preserving this arm of innate immunity [3].
Table 2: Pharmacological Profiles of Leukotriene Modulator Classes
Parameter | Leukotriene Synthesis Inhibitors | Cysteinyl Leukotriene Receptor Antagonists |
---|---|---|
Primary Target | 5-Lipoxygenase enzyme | CysLT1 receptor |
Mechanism | Competitive inhibition of LTA4 formation | Competitive LTD4 antagonism |
Representative Agents | Zileuton | Montelukast, Zafirlukast, Pranlukast, Iralukast |
Effect on Leukotrienes | Reduces all leukotriene synthesis | Blocks CysLT1-mediated effects only |
Receptor Selectivity | Not applicable | Selective for CysLT1 over CysLT2 |
Iralukast (developmental code CGP 45715A) emerged as a structural analogue of leukotriene D4 during the intensive pharmaceutical research of the late 1980s and 1990s aimed at developing potent CysLT1 antagonists [2]. This period witnessed sequential optimization of LTD4 mimetics, beginning with FPL-55772 (an early prototype with poor oral bioavailability) and progressing to orally active agents like pranlukast (ONO-1078), zafirlukast (ICI 204,219), and montelukast (MK-0476) [2] [8]. Iralukast originated from Novartis' systematic structure-activity relationship studies directed by Alexander von Sprecher, which explored modifications to the native LTD4 structure [2].
A pivotal innovation in iralukast's design was the application of the "methyl principle" – replacing the C1 carboxylic acid group of LTD4 with a methyl group while retaining nanomolar receptor affinity [2]. This strategic modification enhanced metabolic stability by eliminating a site of glucuronidation while maintaining critical interactions with the CysLT1 receptor binding pocket. Pharmacological characterization demonstrated iralukast's high affinity binding to human lung parenchyma membranes, with competition assays against [³H]-LTD4 revealing dissociation constants (Ki) of 16.6 nM for both high and low affinity receptor states [8]. Functional studies using isolated human bronchial strips showed iralukast potently antagonized LTD4-induced contraction with a pA2 value of 7.77, comparable to clinically approved antagonists [8]. Preclinical studies in allergic sheep models demonstrated significant inhibition of both LTD4 and antigen-induced bronchoconstriction, suggesting therapeutic potential [2].
Despite its promising preclinical profile, iralukast did not progress to clinical development as rapidly as montelukast, which became the dominant LTRA due to superior pharmacokinetic properties and once-daily dosing convenience. Nevertheless, iralukast served as a critical chemical tool for probing CysLT1 receptor dynamics, particularly its slow binding kinetics requiring 15-minute preincubation for maximal inhibitory effect – a property attributed to its structural similarity to the native ligand [8]. This characteristic distinguished it from quinoline-type antagonists like CGP 57698 and informed subsequent drug design efforts in the field [8].
Table 3: Chronological Development of Select Cysteinyl Leukotriene Receptor Antagonists
Agent (Code) | Discovery Period | Key Structural Features | Affinity/Functional Data | Development Status |
---|---|---|---|---|
FPL-55772 | 1973 | Chromone scaffold | pA2 8.3 (guinea pig ileum) | Discontinued (poor oral bioavailability) |
Pranlukast (ONO-1078) | Late 1980s | Indole-carboxylate derivative | IC50 = 2.1×10⁻⁸ M (guinea pig trachea) | Marketed (Japan, 1995) |
Zafirlukast (ICI 204,219) | Early 1990s | Quinoline-alkylamide | pA2 9.5 (human bronchus) | Marketed (US/EU, 1996) |
Montelukast (MK-0476) | Mid-1990s | Quinoline-mercaptoacetate | Ki = 0.52 nM (human lung) | Marketed (worldwide, 1998) |
Iralukast (CGP 45715A) | Late 1980s | LTD4 analog with methyl substitution | Ki = 16.6 nM (human lung); pA2 = 7.77 (human bronchus) | Preclinical/Phase I |
Iralukast demonstrated unique binding kinetics in radioligand displacement studies using human lung parenchyma membranes. Unlike quinoline-derived antagonists, iralukast displayed time-dependent receptor interactions, with preincubation significantly enhancing its inhibitory potency against [³H]-LTD4 binding [8]. This slow dissociation kinetics suggested an irreversible or allosteric component to its antagonism, a property potentially advantageous for prolonged therapeutic effects. Functional investigations in isolated human bronchial tissue demonstrated concentration-dependent rightward shifts of LTD4 concentration-response curves, confirming competitive antagonism with a pA2 value of 7.77 ± 4.3% coefficient of variation [8]. Notably, iralukast suppressed maximal LTD4-induced contraction by approximately 30% at higher concentrations, indicating possible non-competitive interactions at saturating doses [8].
In antigen-sensitized human bronchial strips, iralukast concentration-dependently inhibited anti-immunoglobulin E (IgE)-induced contraction, reducing the maximal contractile response by 40-60% at micromolar concentrations [8]. This contrasted with its effects on direct LTD4 challenge, suggesting additional mechanisms beyond receptor blockade, possibly including interference with IgE-mediated mediator release from mast cells. Comparative studies positioned iralukast's potency between early LTRAs like pranlukast and contemporary agents like montelukast, with Capra and colleagues noting its affinity fell within the "nanomolar range, similar to those obtained for ICI 204,219 [zafirlukast] and ONO 1078 [pranlukast]" [8]. These comprehensive in vitro investigations established iralukast as a valuable pharmacological tool for studying CysLT1 receptor function and a promising candidate for asthma therapy development, though ultimately superseded by compounds with more favorable pharmacokinetic profiles.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7